2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]acetamide
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Overview
Description
2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]acetamide is a compound that features both piperidine and morpholine moieties. Piperidine is a six-membered heterocycle containing one nitrogen atom, while morpholine is a six-membered ring containing both nitrogen and oxygen atoms. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]acetamide typically involves the reaction of piperidine derivatives with morpholine derivatives under specific conditions. One common method involves the acylation of morpholine with a piperidine carbonyl compound. This reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the piperidine or morpholine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]acetamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Piperidine-1-carbonyl)piperidin-4-yl]acetamide: Similar structure but with two piperidine rings.
2-[2-(Morpholine-1-carbonyl)morpholin-4-yl]acetamide: Contains two morpholine rings.
4-Morpholin-4-yl-piperidine-1-carboxylic acid: Another compound with both piperidine and morpholine moieties.
Uniqueness
2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]acetamide is unique due to its combination of piperidine and morpholine rings, which can confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C12H21N3O3 |
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Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide |
InChI |
InChI=1S/C12H21N3O3/c13-11(16)9-14-6-7-18-10(8-14)12(17)15-4-2-1-3-5-15/h10H,1-9H2,(H2,13,16) |
InChI Key |
CDGFRMIWLMSOLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CC(=O)N |
Origin of Product |
United States |
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